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Compound of Interest

Compound Name: (S)-1-Boc-3-aminopiperidine

Cat. No.: B1299793 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides a

comprehensive comparison of the established industrial synthesis of oseltamivir (Tamiflu®) and

a modern, azide-free alternative. This analysis is supported by quantitative data and detailed

experimental protocols to inform strategic decisions in synthetic route selection.

The commercial production of oseltamivir, a critical antiviral drug for the treatment of influenza,

has historically relied on a synthetic route starting from naturally sourced (-)-shikimic acid.[1][2]

This established method, developed by Roche, is a cornerstone of large-scale oseltamivir

production.[3] However, concerns over the use of potentially hazardous azide reagents in the

industrial process have spurred the development of safer, azide-free synthetic strategies.[4][5]

This guide presents a direct comparison of the established Roche synthesis with a

representative azide-free route, highlighting key performance metrics and procedural

differences.

Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the established Roche synthesis

and a representative azide-free route for oseltamivir.
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Parameter
Established Roche
Synthesis (with Azide)

New Azide-Free Synthesis

Starting Material (-)-Shikimic Acid
(-)-Shikimic Acid-derived

epoxide

Overall Yield 17-22%[3] 35-38%[5]

Number of Steps ~12 from shikimic acid[6][7] 6 steps from epoxide[6]

Key Reagents Sodium Azide (NaN₃)[2][8] Allylamine, MgBr₂·OEt₂[4][5]

Final Product Purity >99.7%[1]
High purity (chromatography-

free)[5]

Safety Considerations
Use of potentially explosive

azides[3]

Avoids hazardous azide

reagents[5]

Experimental Protocols
Established Route: Roche Synthesis from (-)-Shikimic
Acid (Key Steps)
This route utilizes a key epoxide intermediate derived from (-)-shikimic acid and introduces the

crucial amino groups via azide chemistry.[3]

1. Formation of the Key Epoxide Intermediate: (-)-Shikimic acid is first converted to an ethyl

ester. The 3- and 4-hydroxyl groups are then protected as a pentylidene acetal. The remaining

5-hydroxyl group is activated by mesylation to form an excellent leaving group. Subsequent

treatment with a base induces epoxide formation.[3]

2. Regioselective Azide Opening: The epoxide intermediate is dissolved in a suitable solvent,

and sodium azide is added. The reaction mixture is heated to facilitate the regioselective ring-

opening of the epoxide by the azide nucleophile, introducing the azide group at the C-5

position.[2]

3. Reduction of the Azide and N-Acetylation: The azide group is reduced to a primary amine

using a reducing agent such as triphenylphosphine followed by hydrolysis (Staudinger reaction)
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or through catalytic hydrogenation. The resulting amine is then acetylated using acetic

anhydride to yield the desired acetamido group.[2]

New Method: Azide-Free Synthesis from Epoxide
Intermediate
This innovative approach avoids the use of hazardous azides by employing alternative nitrogen

nucleophiles.[4][5]

1. Epoxide Opening with Allylamine: The shikimic acid-derived epoxide is treated with

allylamine in the presence of a catalytic amount of magnesium bromide etherate (MgBr₂·OEt₂).

This facilitates the regioselective opening of the epoxide to produce an amino alcohol.[4][5]

2. Aziridination and Ring Opening: The resulting amino alcohol undergoes a series of

transformations to form an aziridine ring. This aziridine is then opened with a second amine

nucleophile.

3. Selective N-Acetylation: The diamine product from the aziridine opening is selectively

acetylated at the 4-position. This is achieved by using acetic anhydride under acidic conditions,

where the 5-amino group is protonated and thus less reactive.[4]

Visualization of Experimental Workflows
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Caption: Comparative workflow of established and azide-free oseltamivir synthesis.
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Caption: Mechanism of action of Oseltamivir as a neuraminidase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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